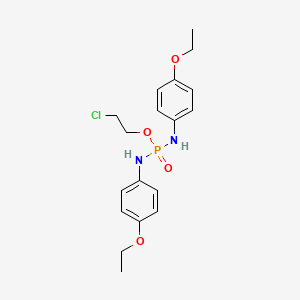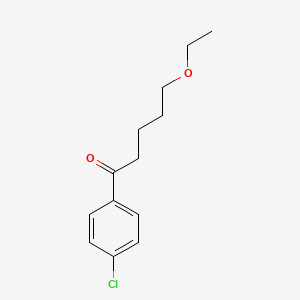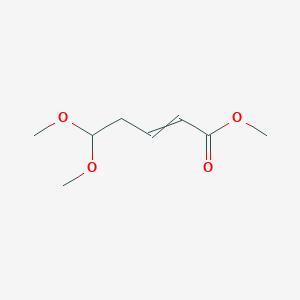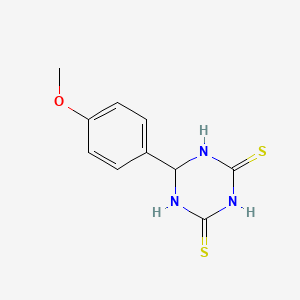![molecular formula C18H18ClNO4 B14558387 6-[(4-Chlorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one CAS No. 61974-45-6](/img/structure/B14558387.png)
6-[(4-Chlorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Chlorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one is a chemical compound with the molecular formula C18H18ClNO3 It is known for its unique structure, which includes a morpholine ring substituted with a chlorophenoxy and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorobenzyl alcohol. This intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a base to form the corresponding benzylidene derivative. The final step involves the cyclization of this intermediate with morpholine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chlorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-[(4-Chlorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Bromophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one
- 6-[(4-Fluorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one
- 6-[(4-Methylphenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one
Uniqueness
6-[(4-Chlorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61974-45-6 |
|---|---|
Molecular Formula |
C18H18ClNO4 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
6-[(4-chlorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one |
InChI |
InChI=1S/C18H18ClNO4/c1-22-16-4-2-3-14(9-16)20-10-17(24-18(21)11-20)12-23-15-7-5-13(19)6-8-15/h2-9,17H,10-12H2,1H3 |
InChI Key |
VGDMQUHIYXJLSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC(=O)C2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


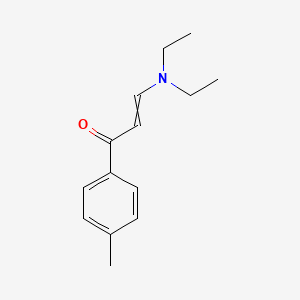
![(Z)-[(2-methoxycarbonylphenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14558324.png)
![1-[(Benzenesulfinyl)methyl]-1H-indole](/img/structure/B14558325.png)
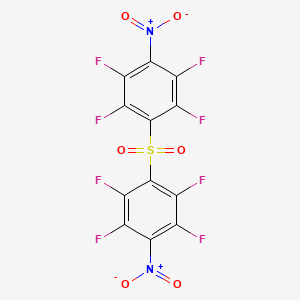

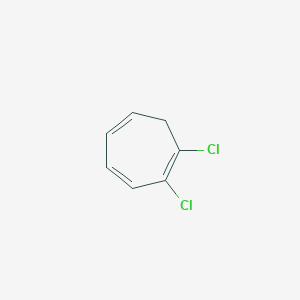
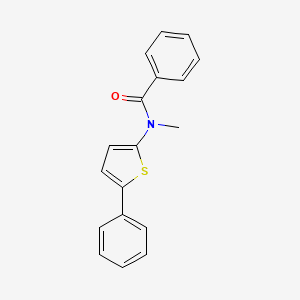
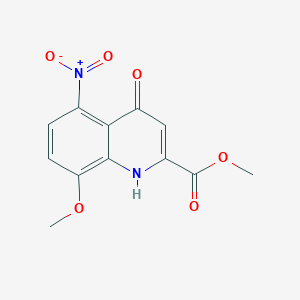
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide](/img/structure/B14558354.png)
![Chloro[(trimethylgermyl)methyl]mercury](/img/structure/B14558359.png)
